molecular formula C12H22ClNO B11758031 3-Hydroxy Rimantadine Hydrochloride

3-Hydroxy Rimantadine Hydrochloride

Cat. No.: B11758031
M. Wt: 231.76 g/mol
InChI Key: UXMQOOWYJIKUKR-MBZLXWJCSA-N
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Description

3-Hydroxy Rimantadine Hydrochloride is a derivative of Rimantadine, an antiviral drug primarily used to treat and prevent influenza A infections. This compound is characterized by the presence of a hydroxyl group attached to the adamantane ring structure, which enhances its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Rimantadine Hydrochloride typically involves the hydroxylation of Rimantadine. One common method includes the reduction of 1-carboxyadamantane with sodium borohydride to form racemic hydroxy acid. This intermediate is then treated with excess methyllithium to produce methyl ketones, which are subsequently reduced with lithium aluminum hydride to yield the amine group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the final product. Techniques such as quantitative nuclear magnetic resonance (qNMR) spectroscopy and mass balance (MB) methods are employed to certify the purity of the compound .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy Rimantadine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.

Major Products:

Scientific Research Applications

3-Hydroxy Rimantadine Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-Hydroxy Rimantadine Hydrochloride is not fully understood. it is believed to inhibit viral replication by interfering with the uncoating process of the virus. The compound binds to the M2 protein of the influenza A virus, blocking proton transport and preventing the release of viral RNA into the host cell .

Comparison with Similar Compounds

    Amantadine: Another adamantane derivative with antiviral properties.

    Rimantadine: The parent compound of 3-Hydroxy Rimantadine Hydrochloride.

    Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.

Uniqueness: this compound is unique due to the presence of the hydroxyl group, which enhances its antiviral activity and pharmacokinetic properties compared to its parent compound, Rimantadine .

Properties

Molecular Formula

C12H22ClNO

Molecular Weight

231.76 g/mol

IUPAC Name

(5S,7R)-3-(1-aminoethyl)adamantan-1-ol;hydrochloride

InChI

InChI=1S/C12H21NO.ClH/c1-8(13)11-3-9-2-10(4-11)6-12(14,5-9)7-11;/h8-10,14H,2-7,13H2,1H3;1H/t8?,9-,10+,11?,12?;

InChI Key

UXMQOOWYJIKUKR-MBZLXWJCSA-N

Isomeric SMILES

CC(C12C[C@H]3C[C@@H](C1)CC(C3)(C2)O)N.Cl

Canonical SMILES

CC(C12CC3CC(C1)CC(C3)(C2)O)N.Cl

Origin of Product

United States

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